silane CAS No. 61180-95-8](/img/structure/B13949003.png)
[(1-Ethyloctyl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyloctyl)oxysilane is an organosilicon compound with the molecular formula C13H30OSi and a molecular weight of 230.46 g/mol . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an ethyloctyl group through an oxygen atom. It is commonly used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
(1-Ethyloctyl)oxysilane can be synthesized through the reaction of trimethylsilanol with 1-bromoethyloctane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of (1-Ethyloctyl)oxysilane involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
(1-Ethyloctyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The ethyloctyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(1-Ethyloctyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological assays.
作用機序
The mechanism by which (1-Ethyloctyl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
類似化合物との比較
Similar Compounds
(1-Ethoxycyclopropyl)oxysilane: Similar in structure but with a cyclopropyl group instead of an ethyloctyl group.
(1-Ethylhexyl)oxysilane: Contains an ethylhexyl group instead of an ethyloctyl group.
Uniqueness
(1-Ethyloctyl)oxysilane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .
特性
CAS番号 |
61180-95-8 |
|---|---|
分子式 |
C13H30OSi |
分子量 |
230.46 g/mol |
IUPAC名 |
decan-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-8-9-10-11-12-13(7-2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
InChIキー |
XQOIZXGCFHQCPS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
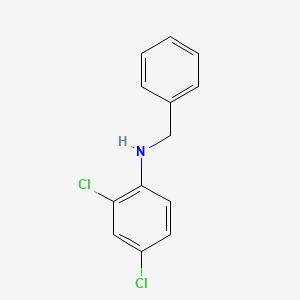
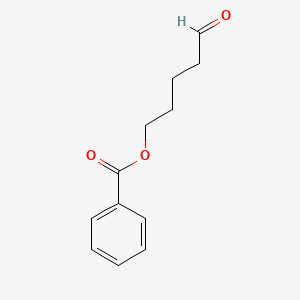
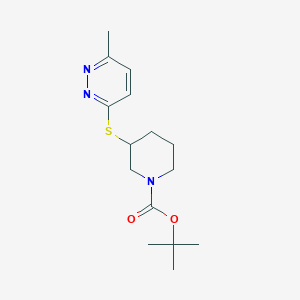
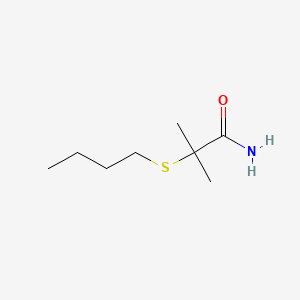
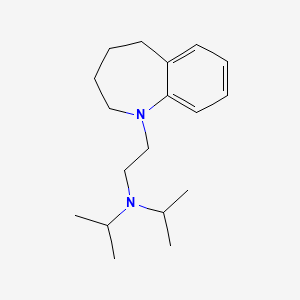

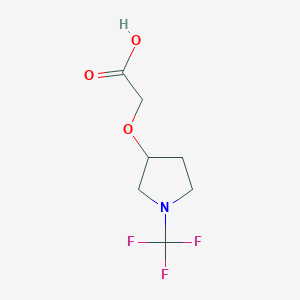
![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)
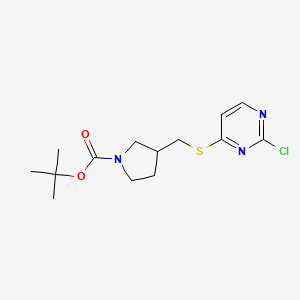
![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
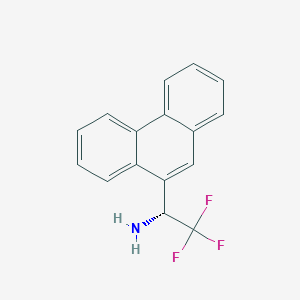
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
